OVA Peptide (257-264) (TFA)
Vue d'ensemble
Description
OVA 257-264, also known as SIINFEKL, is a class I (Kb)-restricted peptide epitope of ovalbumin (OVA), presented by the class I major histocompatibility complex (MHC) molecule, H-2Kb . It has been demonstrated that OVA 257-264 peptides can be used to detect a strong CD8+ cytolytic T cell response .
Molecular Structure Analysis
The chemical formula of OVA Peptide (257-264) (TFA) is C45H74N10O13 . It’s an octameric peptide from ovalbumin presented by the class I MHC molecule, H-2Kb .Physical And Chemical Properties Analysis
OVA 257-264 has a molecular weight of 963.2 g/mol . It is soluble at 1 mg/ml in water . It is shipped at room temperature and should be stored at -20°C upon receipt . It is hygroscopic and light sensitive .Applications De Recherche Scientifique
T Cell Receptor Interaction : OVA Peptide (257-264) (TFA) is recognized by ovalbumin-specific, Kb-restricted T cells. This peptide's sequence coincides with the allele-specific peptide binding motif and is involved in TCR interaction, particularly with residues like Glu at position 262 which interacts with the TCR alpha-chain (Carbone et al., 1992).
Role in MHC Class I Presentation : The peptide has been found to bind to MHC class I molecules, influencing the response of cytolytic T cells. Studies have demonstrated that certain peptides, including OVA 257-264, have a binding affinity to MHC class I, playing a crucial role in the immune response (Lipford et al., 1993).
Differential T-cell Epitope Induction : Research has shown that different forms of OVA, such as plain OVA or liposome-coupled OVA, can result in differential induction of T-cell epitopes. This suggests the role of chemical coupling and antigen processing in the immune response (Taneichi et al., 2006).
Assembly with Biosynthesized Peptides : Studies have also looked at the assembly of MHC class I molecules with biosynthesized peptides, including Ova(257-264), in insect cells, highlighting the efficiency of class I-peptide complex assembly in vertebrate cells (Deng et al., 1998).
Influence on CD8+ T Cell Immunodominance : The peptide's affinity for MHC impacts the phenotype of CD8+ T cells primed in vivo. Research has shown that differential binding affinities of peptides to MHC class I can influence the phenotype of resulting CD8+ T cells, demonstrating the role of MHC binding affinity in immune responses (Ma & Kapp, 2001).
Peptide Delivery and Immune Response : Studies have explored the use of the Antennapedia transduction sequence to enhance percutaneous delivery of OVA(257-264), showing that this can increase anti-tumor immunity through enhanced penetration of the skin barrier (Schutze-Redelmeier et al., 2004).
Mécanisme D'action
Orientations Futures
OVA 257-264 can form a stable hydrogel and stimulate an immune response . It has been used to test new adjuvants in immunotherapeutic vaccine development . It can also be used for Enzyme-Linked ImmunoSpot (ELISPOT) assay at a working concentration of 10 μg/ml .
Relevant Papers One paper mentioned in the search results discusses how the OVA Peptide (257-264) epitope is presented with a differential dependence on the TAP transporter depending on the protein context of the OVA epitope . Another paper discusses the use of OVA 257-264 in the context of molecular cell biology . Further details would require access to the full text of these papers.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCWCULSHVYBQ-VPZPQSBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75F3N10O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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